モノリノレイン酸グリセリル

説明

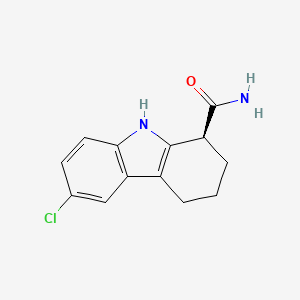

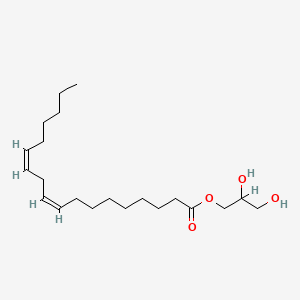

Monolinolein, also known as 1-monolinolein, is a 1-monoglyceride that has octadecadienoyl (linoleoyl) as the acyl group . It is an important lipid in the fields of drug delivery, emulsion stabilization, and protein crystallization .

Synthesis Analysis

Monolinolein can be produced during the fungal growth and fermentation of heat-processed soybean . The process involves the use of Rhizopus oligosporus, which produces long-chain polyunsaturated fatty acids and monolinolenins as antibacterial substances .Molecular Structure Analysis

The chemical formula of Monolinolein is C21H38O4 . It is a monoglyceride, meaning it contains one molecule of glycerol and one fatty acid .Chemical Reactions Analysis

Monolinolein is involved in various chemical reactions, particularly in the formation of lyotropic liquid crystals . These crystals are formed by the self-assembly of amphiphilic molecules in a solvent, usually water .Physical And Chemical Properties Analysis

Monolinolein has a molecular weight of 354.52 . Its physical and chemical properties, such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, and index of refraction, can be found in its safety data sheet .科学的研究の応用

製剤

モノリノレイン酸グリセリルは、医薬品用途ではMaisine® CCとして知られており、脂質ベースの製剤で使用され、水に溶けにくい疎水性医薬品(API)の溶解度を高め、経口バイオアベイラビリティを向上させます。 これは、油性ビヒクルとしての自己乳化脂質製剤(SEDDSおよびSMEDDS)で使用されます .

ヨーロッパ薬局方試験

同様に、EP基準物質として、ヨーロッパ薬局方に明記されている場合にのみ、試験に用いられ、ヨーロッパ規格への準拠が保証されます .

ナノテクノロジー

関連化合物であるモノオレイン酸グリセリル(GMO)は、ナノテクノロジーにおいて、リオトロピック液晶分散体と呼ばれる、明確に定義された熱力学的に安定なナノ構造の開発を促進するために人気があります。 これらは、ドラッグデリバリーシステムにとって重要です .

食品業界

食品科学では、モノリノレインに類似した化合物であるモノステアリン酸グリセリルは、オレオゲルやエマルゲルを作成するために使用されます。 これらの物質は、食品の構造化に重要であり、テクスチャと安定性に影響を与えます .

粘膜接着研究

モノオレイン酸グリセリルの液晶相は、水によって定量的に誘導される粘膜接着性を示します。 この用途は、粘膜接着特性を必要とするドラッグデリバリーシステムの開発において重要です .

作用機序

Target of Action

Glyceryl monolinoleate is a type of monoglyceride, primarily interacting with lipid-based structures within the body . It is used in lipid-based formulations (LBF) for oral bioavailability enhancement .

Mode of Action

The compound acts as a solubilizer for lipophilic active pharmaceutical ingredients (APIs), enhancing their solubility and stability . It is also used as an oily vehicle in self-emulsifying lipid formulations (SEDDS and SMEDDS), promoting lymphatic absorption .

Biochemical Pathways

Glyceryl monolinoleate is obtained by partial glycerolysis of vegetable oil, mainly consisting of triglycerides of linoleic acid . It forms a mixture of monoglycerides, diglycerides, and triglycerides . The compound’s interaction with lipid-based structures can influence various biochemical pathways, particularly those involving lipid metabolism and absorption.

Pharmacokinetics

The pharmacokinetic properties of glyceryl monolinoleate are largely influenced by its lipid-based nature. As part of lipid-based formulations, it can enhance the oral bioavailability of poorly water-soluble lipophilic APIs . This is achieved by increasing the solubility of these APIs and promoting their absorption via the lymphatic system .

Result of Action

The primary molecular effect of glyceryl monolinoleate is the enhancement of solubility and stability of lipophilic APIs . On a cellular level, it can influence the integrity of lipid-based structures and facilitate the absorption of lipophilic compounds .

Action Environment

The action of glyceryl monolinoleate can be influenced by various environmental factors. For instance, under strong acidic or basic conditions, it can easily hydrolyze . It is also prone to oxidation . Its liquid form can be flammable and irritating, producing harmful combustion products such as carbon monoxide and carbon dioxide . Care should be taken when handling this compound, especially in the presence of strong oxidizing agents .

将来の方向性

特性

IUPAC Name |

2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECGLUPZRHILCT-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016719 | |

| Record name | Glycerol 1-monolinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2277-28-3, 26545-74-4 | |

| Record name | 1-Monolinolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monolinoleate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol 1-monolinolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9Z,12Z)-octadeca-9,12-dienoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGG581HK1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1671811.png)

![9,10-Dihydro-9,10[1',2']-benzenoanthracene-1,4-dione](/img/structure/B1671815.png)

![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile](/img/structure/B1671817.png)

![methyl (5S,6S)-5-(hydroxycarbamoyl)-6-(4-phenyl3,6-dihydro-2H-pyridine-1-carbonyl)-7-azaspiro[2.5]octane-7-carboxylate](/img/structure/B1671818.png)